molecular formula C19H16N2O5 B3014138 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953252-82-9

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3014138
CAS No.: 953252-82-9
M. Wt: 352.346
InChI Key: AICTWRDGYGZEDU-UHFFFAOYSA-N
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Description

N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to an isoxazole ring substituted with a 3-methoxyphenyl moiety.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-20-19(22)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICTWRDGYGZEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in IIc enhances α-amylase inhibitory activity compared to methoxy-substituted analogs (e.g., HSD-2, HSD-4), likely due to increased electron-withdrawing effects and metabolic stability .
  • Methoxy groups (as in the target compound’s 3-methoxyphenyl isoxazole) may improve solubility but reduce binding affinity compared to nitro or trifluoromethyl groups .

Core Heterocycle Comparison :

  • Isoxazole vs. Benzodioxole : Isoxazole-containing compounds (e.g., ) often exhibit stronger enzyme inhibition due to the heterocycle’s electron-deficient nature, facilitating interactions with biological targets. In contrast, benzodioxole derivatives (e.g., IIc, HSD-2) are associated with metabolic modulation, such as hypoglycemia .

Target Compound vs. Analogs:

  • Amide Coupling : The target compound’s carboxamide linkage is synthesized via standard coupling agents (e.g., HBTU, EDCI) similar to procedures in , and 10. For example:
    • : HBTU/DIPEA-mediated coupling of isoxazole carboxylic acids with amines (78% yield) .
    • : Use of EDCI/HOBt for benzodioxole carboxamide synthesis (75–77% yield) .
  • Isoxazole Ring Formation: The 5-(3-methoxyphenyl)isoxazole moiety likely follows cyclization strategies analogous to , where oxime intermediates react with alkynes or enol ethers .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The methylenedioxy group in benzodioxole derivatives (e.g., IIc) is prone to oxidative metabolism, whereas isoxazole rings (as in the target compound) are more resistant, suggesting improved pharmacokinetics .

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound features a unique structure that combines isoxazole and benzo[d][1,3]dioxole moieties, which are known for their pharmacological properties. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and biological interactions.

Anticancer Activity

Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have focused on the following aspects:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules.
  • In Vitro Studies : A study demonstrated that the compound showed effective inhibition against several cancer cell lines, with IC50 values indicating potent activity. For instance:
    Cell LineIC50 (µM)Reference
    MCF-73.1
    HCT1163.7
    HEK2935.3

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were recorded for various bacterial strains:
    Bacterial StrainMIC (µM)Reference
    Staphylococcus aureus32
    Enterococcus faecalis8
    Escherichia coli16

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Antiproliferative Activity : A recent study evaluated a series of methoxy-substituted benzimidazole derivatives, revealing that compounds with similar structures to our target exhibited significant cytotoxicity against various cancer cell lines with low IC50 values, corroborating the potential efficacy of our compound in oncology .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of related dioxole derivatives, demonstrating selective activity against specific bacterial strains, reinforcing the hypothesis that modifications in structure can lead to enhanced biological effects .

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